amine hydrobromide CAS No. 1609409-22-4](/img/structure/B3060084.png)
[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide
Descripción general
Descripción
The compound “2-(1H-indol-3-yl)ethylamine hydrobromide” is a bromide salt of an amine that contains an indole and a pyridine moiety. Indoles are a class of organic compounds that are structurally similar to amino acids like tryptophan, while pyridines are aromatic compounds with a nitrogen atom in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic indole and pyridine rings, connected by an ethyl (two-carbon) linker with an amine group .Chemical Reactions Analysis
As an amine, this compound could potentially participate in reactions such as alkylation, acylation, and the formation of amides . The aromatic rings could also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any functional groups, and the conditions under which it is stored .Aplicaciones Científicas De Investigación
Antiallergic Agents
Researchers have explored compounds including 2-(1H-indol-3-yl)ethylamine hydrobromide for potential antiallergic applications. A study by Menciu et al. (1999) identified N-(pyridin-4-yl)-(indol-3-yl)alkylamides as promising novel antiallergic compounds, demonstrating significant potency in histamine release assays and IL-4 production tests (Menciu et al., 1999).
Hydroamination Research
The compound has been examined in the context of hydroamination research. Sobenina et al. (2010) studied the hydroamination of ethynyl-indoles, aiming to develop 2-substituted amino derivatives of indole, which is structurally similar to 2-(1H-indol-3-yl)ethylamine hydrobromide (Sobenina et al., 2010).
Synthesis and Characterization Studies
Research by Pidlypnyi et al. (2014) focused on synthesizing and characterizing N-(Indolyl)pyridinium salts and their ylides, contributing to a deeper understanding of compounds similar to 2-(1H-indol-3-yl)ethylamine hydrobromide (Pidlypnyi et al., 2014).
Catalytic Applications
Singh et al. (2017) explored the use of indole core-containing Schiff bases for catalytic applications, which is relevant for understanding the chemical behavior of 2-(1H-indol-3-yl)ethylamine hydrobromide (Singh et al., 2017).
Antimicrobial Activity
Anekal and Biradar (2012) conducted studies on novel indole derivatives, assessing their antimicrobial activities. This research provides insights into the potential antimicrobial applications of structurally related compounds like 2-(1H-indol-3-yl)ethylamine hydrobromide (Anekal & Biradar, 2012).
Photophysical Behavior
Bozkurt and Doğan (2018) investigated the photophysical properties of a novel 4-aza-indole derivative, which can provide useful information for similar compounds, including 2-(1H-indol-3-yl)ethylamine hydrobromide (Bozkurt & Doğan, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.BrH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYBKJCKRWTMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide | |
CAS RN |
1609409-22-4 | |
| Record name | 1H-Indole-3-ethanamine, N-(3-pyridinylmethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



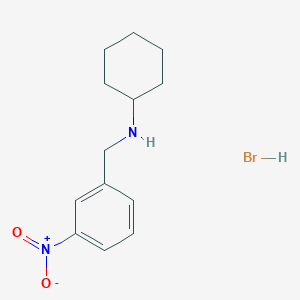

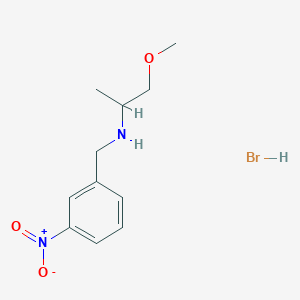
![{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3060005.png)
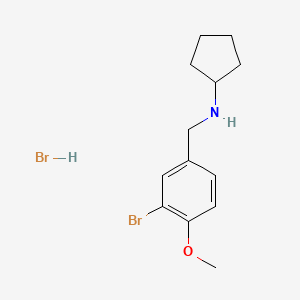
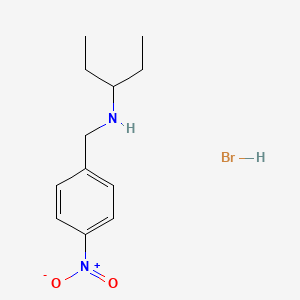
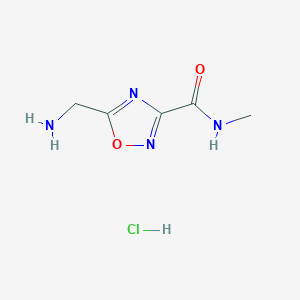
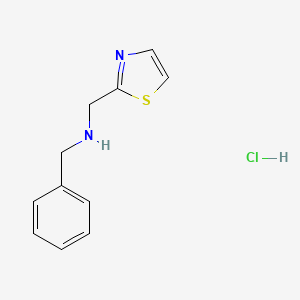
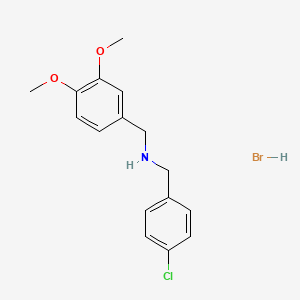
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)

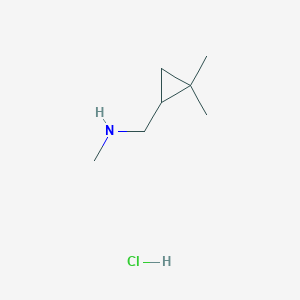
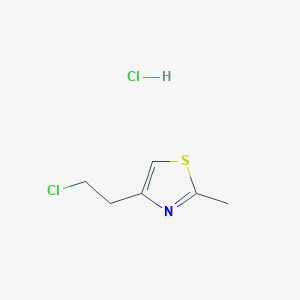
![[(3S,4S)-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)